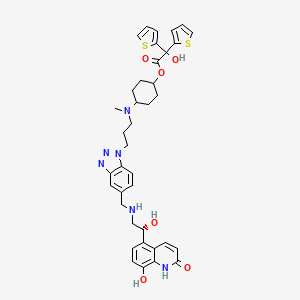

Navafenterol

Description

Properties

CAS No. |

1435519-06-4 |

|---|---|

Molecular Formula |

C38H42N6O6S2 |

Molecular Weight |

742.9 g/mol |

IUPAC Name |

[4-[3-[5-[[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]benzotriazol-1-yl]propyl-methylamino]cyclohexyl] 2-hydroxy-2,2-dithiophen-2-ylacetate |

InChI |

InChI=1S/C38H42N6O6S2/c1-43(25-8-10-26(11-9-25)50-37(48)38(49,33-5-2-19-51-33)34-6-3-20-52-34)17-4-18-44-30-14-7-24(21-29(30)41-42-44)22-39-23-32(46)27-12-15-31(45)36-28(27)13-16-35(47)40-36/h2-3,5-7,12-16,19-21,25-26,32,39,45-46,49H,4,8-11,17-18,22-23H2,1H3,(H,40,47)/t25?,26?,32-/m0/s1 |

InChI Key |

ZNKWRAKPQQZLNX-FFJARJNZSA-N |

Isomeric SMILES |

CN(CCCN1C2=C(C=C(C=C2)CNC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)N=N1)C5CCC(CC5)OC(=O)C(C6=CC=CS6)(C7=CC=CS7)O |

Canonical SMILES |

CN(CCCN1C2=C(C=C(C=C2)CNCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)N=N1)C5CCC(CC5)OC(=O)C(C6=CC=CS6)(C7=CC=CS7)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AZD-8871; AZD 8871; AZD8871; LAS-191351; LAS 191351; LAS191351; Navafenterol |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Navafenterol (AZD8871) is an investigational single-molecule bronchodilator for the treatment of Chronic Obstructive Pulmonary Disease (COPD). As a Muscarinic Antagonist and β2-Agonist (MABA), this compound combines two clinically validated mechanisms of action in a single entity. This dual pharmacology targets the core pathophysiology of bronchoconstriction in COPD through simultaneous antagonism of the M3 muscarinic receptor and agonism of the β2-adrenergic receptor. Preclinical and clinical data indicate that this dual action leads to significant, sustained bronchodilation, offering a promising therapeutic approach for patients with COPD. This document provides a detailed overview of the mechanism of action, supported by preclinical and clinical data, experimental methodologies, and visual representations of the relevant signaling pathways.

Core Mechanism of Action: Dual Pharmacology for Bronchodilation

This compound is designed to address bronchoconstriction in COPD through two complementary pathways:

-

M3 Muscarinic Receptor Antagonism: In COPD, increased vagal tone leads to the release of acetylcholine (ACh) in the airways. ACh binds to M3 muscarinic receptors on airway smooth muscle, triggering a signaling cascade that results in bronchoconstriction. This compound acts as a competitive antagonist at these M3 receptors, inhibiting ACh binding and thereby preventing smooth muscle contraction.

-

β2-Adrenergic Receptor Agonism: The β2-adrenergic receptors are predominantly expressed on airway smooth muscle cells. Activation of these G-protein coupled receptors initiates a signaling pathway that leads to smooth muscle relaxation and subsequent bronchodilation. This compound functions as a potent agonist at the β2-adrenergic receptor, stimulating this pathway to actively relax the airway smooth muscle.

The combination of these two mechanisms in a single molecule is intended to provide superior bronchodilation compared to monotherapy with either a long-acting muscarinic antagonist (LAMA) or a long-acting β2-agonist (LABA).[1][2]

Preclinical Pharmacology: Receptor Potency and Selectivity

In vitro studies have characterized the potency and selectivity of this compound at various muscarinic and adrenergic receptors. The data consistently demonstrates high potency for the target receptors, M3 and β2, which are critical for its bronchodilator effect.

Data Presentation: In Vitro Receptor Potency

| Receptor Subtype | Parameter | Value | Reference |

| Muscarinic Receptors | |||

| Human M1 | pIC50 | 9.9 | [3] |

| Human M2 | pIC50 | 9.9 | [3] |

| Human M3 | pIC50 | 9.5 | [3] |

| Human M4 | pIC50 | 10.4 | [3] |

| Human M5 | pIC50 | 8.8 | [3] |

| Adrenergic Receptors | |||

| β1 | pEC50 | 9.0 | [3] |

| β2 | pEC50 | 9.5 | [3] |

| β3 | pEC50 | 8.7 | [3] |

pIC50 represents the negative logarithm of the half maximal inhibitory concentration. pEC50 represents the negative logarithm of the half maximal effective concentration.

This compound also exhibits kinetic selectivity for the M3 receptor over the M2 receptor, with a half-life of 4.97 hours at the M3 receptor compared to 0.46 hours at the M2 receptor.[3] This kinetic selectivity is advantageous as prolonged M2 receptor antagonism can have undesirable cardiovascular side effects. The selectivity for the β2-adrenoceptor over β1 and β3 subtypes is 3- and 6-fold, respectively.[3]

Signaling Pathways

The dual mechanism of this compound involves the modulation of two distinct signaling cascades within the airway smooth muscle cells.

β2-Adrenergic Receptor Agonist Pathway

Upon binding of this compound to the β2-adrenergic receptor, a conformational change activates the associated Gs alpha subunit of the G-protein. This initiates a signaling cascade that ultimately leads to smooth muscle relaxation.

References

- 1. The novel bronchodilator this compound: a phase 2a, multicentre, randomised, double-blind, placebo-controlled crossover trial in COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The novel bronchodilator this compound: a phase 2a, multicentre, randomised, double-blind, placebo-controlled crossover trial in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

AZD8871: A Technical Deep Dive into a Novel Dual-Pharmacology Bronchodilator

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD8871 (also known as navafenterol or LAS191351) is a novel, inhaled, long-acting dual-pharmacology bronchodilator that combines the functions of a muscarinic receptor antagonist (MABA) and a β2-adrenoceptor agonist in a single molecule.[1][2][3][4] This bifunctional approach is designed to offer a simplified and potentially more effective treatment for obstructive airway diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][2][4] By targeting two distinct and complementary pathways that lead to airway smooth muscle relaxation, AZD8871 aims to provide superior bronchodilation compared to monotherapies and a simplified therapeutic regimen compared to combination therapies of two separate drugs.[5][6][7] This technical guide provides an in-depth overview of the core pharmacology, experimental data, and clinical investigation of AZD8871.

Core Pharmacology: A Dual Mechanism of Action

AZD8871 is designed to simultaneously antagonize M3 muscarinic receptors and agonize β2-adrenergic receptors on airway smooth muscle.[2][6] This dual action provides a two-pronged approach to bronchodilation:

-

Muscarinic Antagonism: By blocking the action of acetylcholine at M3 receptors, AZD8871 prevents the bronchoconstriction mediated by the parasympathetic nervous system.[6]

-

β2-Adrenoceptor Agonism: Concurrently, AZD8871 stimulates β2-adrenoceptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation.

The combination of these two mechanisms in a single molecule is intended to provide a synergistic or additive effect, leading to more profound and sustained bronchodilation.[5][8]

Quantitative Preclinical Pharmacology

The preclinical pharmacological profile of AZD8871 has been characterized through a series of in vitro and in vivo studies to determine its potency, selectivity, and duration of action.

In Vitro Receptor Binding and Functional Activity

The following table summarizes the key in vitro pharmacological parameters of AZD8871.

| Parameter | Receptor/Tissue | Value | Reference |

| Binding Affinity (pIC50) | Human M3 Receptor | 9.5 | [9] |

| Kinetic Selectivity (Half-life) | M3 Receptor | 4.97 hours | [9] |

| M2 Receptor | 0.46 hours | [9] | |

| β-Adrenoceptor Selectivity | β2 vs β1 | 3-fold | [9] |

| β2 vs β3 | 6-fold | [9] | |

| Functional Activity (pIC50) | Electrically Stimulated Guinea Pig Trachea (Antimuscarinic) | 8.6 | [9] |

| Functional Activity (pEC50) | Spontaneous Tone Isolated Guinea Pig Trachea (β2-agonist) | 8.8 | [9] |

In Vivo Preclinical Efficacy

Preclinical studies in animal models have demonstrated the bronchoprotective effects of AZD8871.

| Animal Model | Effect | Key Finding | Reference |

| Guinea Pig | Prevention of acetylcholine-induced bronchoconstriction | Potent bronchoprotective activity with minimal systemic side effects (salivation, heart rate). | [9] |

| Dog | Prevention of acetylcholine-induced bronchoconstriction | Long-lasting effects with a bronchoprotective half-life exceeding 24 hours. | [9] |

Clinical Pharmacology and Efficacy

AZD8871 has undergone several clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in healthy volunteers and patients with COPD and asthma.

Phase I Clinical Trial Data

Phase I studies in healthy volunteers and patients with mild asthma have demonstrated that single ascending doses of this compound are generally well-tolerated.[3][10][11] Clinically meaningful and sustained bronchodilation was observed at doses from 200 to 2100 μg.[1][11]

Phase IIa Clinical Trial Data in COPD Patients

Multiple Phase IIa studies have been conducted to assess the efficacy of AZD8871 in patients with moderate to severe COPD. The following tables summarize the key efficacy endpoints from these trials.

Table 1: Trough FEV1 Improvements vs. Placebo

| Study | Dose | Duration | Trough FEV1 Improvement (mL) | Reference |

| NCT02573155 | 400 µg | Single Dose | 107 | [12] |

| 1800 µg | Single Dose | 210 | [12] | |

| NCT02971293 | 100 µg | 14 Days | Statistically Significant Improvement | [13] |

| 600 µg | 14 Days | Dose-ordered Improvement | [13] | |

| NCT03645434 | 600 µg | 14 Days | 202 | [14] |

Table 2: Peak FEV1 Improvements vs. Placebo

| Study | Dose | Duration | Peak FEV1 Improvement (L) | Reference |

| NCT03645434 | 600 µg | 14 Days | 0.388 | [7][15] |

Experimental Protocols

The following sections provide a generalized overview of the key experimental methodologies used to characterize AZD8871, based on standard pharmacological practices.

Radioligand Binding Assays (Generalized Protocol)

These assays are used to determine the binding affinity of AZD8871 to its target receptors.

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the target receptor (e.g., human M3 or β2 receptors).

-

Incubation: A fixed concentration of a specific radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (AZD8871).

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Detection: The amount of radioactivity bound to the filter is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).

Functional Assays in Isolated Tissues (Generalized Protocol)

These assays assess the functional activity of AZD8871 on airway smooth muscle.

-

Tissue Preparation: Tracheal rings or bronchial strips are isolated from guinea pigs or other relevant species and mounted in an organ bath containing a physiological salt solution.

-

Contraction/Relaxation Measurement: Changes in tissue tension are measured using an isometric force transducer.

-

Antimuscarinic Activity: Tissues are pre-contracted with a muscarinic agonist (e.g., acetylcholine), and the ability of AZD8871 to relax the tissue is measured.

-

β2-Agonist Activity: The ability of AZD8871 to relax tissues with spontaneous tone is measured.

-

Data Analysis: Concentration-response curves are generated to determine the pEC50 (for agonism) or pIC50 (for antagonism).

Phase IIa Clinical Trial Design (Generalized Workflow for COPD Studies)

The clinical trials for AZD8871 in COPD patients have generally followed a randomized, double-blind, placebo-controlled, crossover design.

-

Patient Recruitment: Patients with a confirmed diagnosis of moderate to severe COPD are recruited.[16][17]

-

Screening and Run-in Period: A screening period is conducted to ensure patients meet the inclusion criteria, followed by a run-in period to establish baseline measurements.[17]

-

Randomization and Treatment Periods: Patients are randomized to receive a sequence of treatments, including different doses of AZD8871 and placebo, each for a specified duration (e.g., 14 days).[13][16] Washout periods are included between treatment periods to minimize carry-over effects.[16]

-

Efficacy and Safety Assessments: The primary efficacy endpoint is typically the change in forced expiratory volume in 1 second (FEV1).[7][12][13] Safety and tolerability are assessed through the monitoring of adverse events, vital signs, and other clinical parameters.[12][13]

-

Pharmacokinetic Analysis: Blood samples are collected at various time points to determine the pharmacokinetic profile of AZD8871.[12][17]

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the key signaling pathways targeted by AZD8871 and its proposed mechanism of action.

M3 Muscarinic Receptor Signaling Pathway and AZD8871 Antagonism.

β2-Adrenoceptor Signaling Pathway and AZD8871 Agonism.

Dual Pharmacological Action of AZD8871 (MABA).

Generalized Phase IIa Crossover Clinical Trial Workflow.

Conclusion

AZD8871 represents a promising advancement in the treatment of obstructive airway diseases by integrating two established bronchodilator mechanisms into a single molecule. Preclinical data have demonstrated its potent dual pharmacology with a favorable selectivity and duration of action. Clinical trials have provided evidence of its efficacy in improving lung function in patients with COPD, with a good safety and tolerability profile. Further long-term studies will be crucial to fully establish the clinical benefits and role of AZD8871 in the management of COPD and asthma. The MABA approach, exemplified by AZD8871, has the potential to simplify treatment regimens, improve patient adherence, and ultimately enhance the quality of life for individuals with chronic respiratory conditions.

References

- 1. A phase IIa proof-of-concept, placebo-controlled, randomized, double-blind, crossover, single-dose clinical trial of a new class of bronchodilator for acute asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dupilumab for COPD · Recruiting Participants for Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Utilization of an Intracellular Calcium Mobilization Assay for the Screening of Transduced FK506-Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. This compound (AZD8871) in healthy volunteers: safety, tolerability and pharmacokinetics of multiple ascending doses of this novel inhaled, long-acting, dual-pharmacology bronchodilator, in two phase I, randomised, single-blind, placebo-controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Contraction of guinea pig trachea by epidermal growth factor--urogastrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. researchgate.net [researchgate.net]

- 10. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hra.nhs.uk [hra.nhs.uk]

- 13. Whole-cell radioligand saturation binding [protocols.io]

- 14. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Efficacy, Pharmacokinetics (PK), Safety and Tolerability Study of inhaled AZD8871 [astrazenecaclinicaltrials.com]

- 17. biotechhunter.com [biotechhunter.com]

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies of Navafenterol (also known as AZD8871 and LAS191351), a novel single-molecule bronchodilator with dual muscarinic M3 receptor antagonist and β2-adrenoceptor agonist (MABA) activity. The data presented herein summarizes the key in vitro and in vivo findings that underpin its development as a potential therapeutic for asthma.

In Vitro Pharmacology

This compound's dual pharmacology has been extensively characterized through a series of in vitro assays, demonstrating potent and sustained activity at both muscarinic and β2-adrenergic receptors.

Receptor Binding Affinity and Selectivity

This compound exhibits high affinity for the human M3 muscarinic receptor and the β2-adrenoceptor.[1][2][3] Notably, it demonstrates kinetic selectivity for the M3 receptor over the M2 receptor, which is advantageous for minimizing potential cardiac side effects associated with M2 receptor blockade.[1][2][3] The compound also shows selectivity for the β2-adrenoceptor over β1 and β3 subtypes.[1][2]

Table 1: In Vitro Receptor Binding Profile of this compound

| Receptor Subtype | Assay Type | Parameter | Value | Reference |

| Human M3 Muscarinic | Radioligand Binding | pIC50 | 9.5 | [1][2][3] |

| Human M3 Muscarinic | Kinetic Selectivity | t1/2 (hours) | 4.97 | [1][2][3] |

| Human M2 Muscarinic | Kinetic Selectivity | t1/2 (hours) | 0.46 | [1][2][3] |

| Human β2-Adrenoceptor | - | pEC50 | 9.5 | [3] |

| Human β1-Adrenoceptor | Selectivity Fold vs β2 | - | 3-fold | [1][2] |

| Human β3-Adrenoceptor | Selectivity Fold vs β2 | - | 6-fold | [1][2] |

| Human H1 Histamine | Radioligand Binding | pIC50 | 7.1 (IC50 = 85 nM) | [4] |

Functional Activity in Isolated Tissues

The functional consequences of this compound's receptor binding have been assessed in isolated tissue preparations, confirming its dual antagonist and agonist effects. In guinea pig trachea, this compound demonstrates potent bronchodilator activity.[1][2][3] Studies in human precision-cut lung slices (hPCLS) have further elucidated its bronchoprotective effects against various contractile agents.[4][5]

Table 2: In Vitro Functional Activity of this compound

| Tissue Preparation | Experimental Condition | Parameter | Value | Reference |

| Isolated Guinea Pig Trachea | Electrical Field Stimulation | pIC50 | 8.6 | [1][2][3] |

| Isolated Guinea Pig Trachea | Spontaneous Tone | pEC50 | 8.8 | [1][2][3] |

| Human Bronchi | Propranolol Blockade | Potency Shift | 2-fold | [2][6] |

| Human Bronchi | Washout | % Recovery at 8h | 5.3% | [2] |

| Human Precision-Cut Lung Slices | Histamine-induced bronchoconstriction in the presence of propranolol | pA2 | 7.5 | [4] |

In Vivo Pharmacology

Preclinical in vivo studies in animal models have been conducted to evaluate the bronchoprotective effects and duration of action of this compound.

Bronchoprotection in Animal Models

In studies involving acetylcholine-induced bronchoconstriction in both guinea pigs and dogs, nebulized this compound demonstrated potent and long-lasting bronchoprotective effects.[2][3][6] A key finding from these studies is the prolonged bronchoprotective half-life of over 24 hours in dogs, suggesting the potential for once-daily dosing in humans.[2][3][6]

Table 3: In Vivo Bronchoprotective Effects of this compound

| Animal Model | Challenge Agent | Route of Administration | Key Finding | Reference |

| Guinea Pig | Acetylcholine | Nebulized | Prevention of bronchoconstriction with minimal effects on salivation and heart rate. | [2][3][6] |

| Dog | Acetylcholine | Nebulized | Bronchoprotective half-life > 24 hours. | [2][3][6] |

Signaling Pathways and Experimental Workflows

Dual Signaling Pathway of this compound in Airway Smooth Muscle

The bronchodilatory effect of this compound is achieved through the simultaneous modulation of two distinct signaling pathways in airway smooth muscle cells.

Caption: Dual signaling pathway of this compound in airway smooth muscle cells.

General Experimental Workflow for Preclinical Evaluation

The preclinical assessment of this compound followed a logical progression from in vitro characterization to in vivo efficacy and safety studies.

Caption: General experimental workflow for the preclinical evaluation of this compound.

Experimental Protocols

Detailed experimental protocols are summarized below based on available information from the cited literature.

In Vitro Radioligand Displacement Studies

-

Objective: To determine the binding affinity (pIC50) of this compound for human muscarinic M3 receptors.

-

Methodology:

-

Cell membranes expressing the human M3 receptor were incubated with a specific radioligand (e.g., [3H]-N-methylscopolamine).

-

Increasing concentrations of this compound were added to compete with the radioligand for binding to the receptor.

-

Following incubation, bound and free radioligand were separated by filtration.

-

The amount of bound radioactivity was quantified using liquid scintillation counting.

-

The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) was determined and expressed as the negative logarithm (pIC50).

-

Functional Assays in Isolated Guinea Pig Trachea

-

Objective: To assess the dual muscarinic antagonist and β2-adrenoceptor agonist activity of this compound.

-

Methodology:

-

Tracheal rings were isolated from guinea pigs and mounted in organ baths containing a physiological salt solution, maintained at 37°C and gassed with 95% O2/5% CO2.

-

Changes in isometric tension were recorded.

-

Muscarinic Antagonism: Tracheal rings were pre-contracted with electrical field stimulation (EFS). Cumulative concentrations of this compound were added to determine its inhibitory effect on the contractile response. To isolate the muscarinic component, experiments were conducted in the presence of a β-adrenoceptor antagonist (e.g., 1 µM propranolol).[2] The potency was expressed as pIC50.[2]

-

β2-Adrenoceptor Agonism: The relaxant effect of cumulative concentrations of this compound was evaluated on tissues with spontaneous tone. The potency was expressed as pEC50.[2]

-

In Vivo Bronchoprotection in Anesthetized Dogs

-

Objective: To evaluate the bronchoprotective efficacy and duration of action of this compound.

-

Methodology:

-

Anesthetized dogs were instrumented to measure changes in airway resistance.

-

Bronchoconstriction was induced by an intravenous infusion of acetylcholine.

-

This compound was administered via nebulization.

-

The ability of this compound to inhibit the acetylcholine-induced bronchoconstriction was measured over time.

-

The bronchoprotective half-life was calculated to determine the duration of action.[2][6]

-

Bronchoprotective Effect in Human Precision-Cut Lung Slices (hPCLS)

-

Objective: To investigate the bronchoprotective effect of this compound against non-muscarinic contractile agonists in human small airways.[4]

-

Methodology:

-

Precision-cut lung slices were prepared from human donor lungs.[4]

-

The slices were incubated with this compound at various concentrations.

-

Bronchoconstriction was induced using histamine or a thromboxane A2 analog (U46619).[4]

-

Changes in airway area were measured using video microscopy.

-

To isolate the β2AR agonism, experiments were repeated in the presence of the β-adrenoceptor antagonist propranolol.[4]

-

Conclusion

The preclinical data for this compound consistently demonstrate its profile as a potent, long-acting bronchodilator with a dual mechanism of action. Its high affinity and functional activity at both M3 muscarinic and β2-adrenergic receptors, coupled with a prolonged duration of action in in vivo models, provide a strong rationale for its clinical investigation in the treatment of asthma. The favorable selectivity profile of this compound suggests a potential for a good safety margin. These preclinical findings have paved the way for the clinical development of this compound as a novel therapeutic option for patients with obstructive airway diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. The Bronchoprotective Effects of Dual Pharmacology, Muscarinic Receptor Antagonist and β2 Adrenergic Receptor Agonist this compound in Human Small Airways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological Profile of AZD8871 (LAS191351), a Novel Inhaled Dual M3 Receptor Antagonist/ β 2-Adrenoceptor Agonist Molecule with Long-Lasting Effects and Favorable Safety Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigational MABA Compounds for Respiratory Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic Obstructive Pulmonary Disease (COPD) remains a leading cause of morbidity and mortality worldwide. The cornerstone of symptomatic treatment is bronchodilation, primarily achieved through long-acting β2-adrenergic agonists (LABAs) and long-acting muscarinic antagonists (LAMAs). The co-administration of a LAMA and a LABA has been shown to provide superior bronchodilation compared to monotherapy. This has driven the development of bifunctional molecules that combine both pharmacologies into a single chemical entity, known as Muscarinic Antagonist and Beta-2 Agonist (MABA) compounds.[1][2][3][4]

MABA compounds offer a novel therapeutic approach by providing dual bronchodilation from a single molecule.[1][4] This strategy simplifies formulation and pharmacokinetics compared to fixed-dose combinations of two separate drugs and may offer an enhanced patent position.[4] By targeting both the parasympathetic (muscarinic antagonism) and sympathetic (β2 agonism) pathways controlling airway smooth muscle tone, MABAs have the potential for additive or synergistic effects, leading to improved lung function and better patient outcomes.[1] Several companies have active MABA discovery programs, with compounds like batefenterol (GSK961081) having reached clinical proof-of-concept.[1] This guide provides a detailed overview of the core pharmacology, quantitative data, experimental evaluation, and signaling pathways associated with key investigational MABA compounds.

Core Signaling Pathways

MABA compounds exert their bronchodilatory effects by simultaneously modulating two distinct signaling pathways in airway smooth muscle cells.

-

β2-Adrenergic Agonism: The β2-agonist component of the MABA molecule binds to β2-adrenergic receptors (β2-AR), which are G-protein coupled receptors (GPCRs) linked to the stimulatory G-protein, Gs. Activation of this pathway leads to the stimulation of adenylyl cyclase, which increases intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the sequestration of intracellular calcium and relaxation of the airway smooth muscle, resulting in bronchodilation.

-

Muscarinic Antagonism: The muscarinic antagonist component of the MABA molecule competitively blocks the action of acetylcholine (ACh) at M3 muscarinic receptors (M3-R) on airway smooth muscle. M3 receptors are coupled to the Gq G-protein. ACh binding to M3-R normally activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, causing smooth muscle contraction (bronchoconstriction). By blocking this receptor, the MABA compound prevents this signaling cascade, thereby inhibiting bronchoconstriction.

The dual action of MABAs provides a powerful, complementary approach to achieving maximal bronchodilation.

Quantitative Data for Investigational Compounds

The following tables summarize key preclinical and clinical data for prominent investigational MABA compounds.

Batefenterol (GSK961081 / TD-5959)

Batefenterol is a first-in-class inhaled MABA that has undergone extensive preclinical and clinical evaluation.[1][5][6]

Table 1: Preclinical Pharmacological Profile of Batefenterol [5][6]

| Parameter | Receptor/Assay | Value |

|---|---|---|

| Binding Affinity (Ki) | Human M2 Muscarinic Receptor | 1.4 nM |

| Human M3 Muscarinic Receptor | 1.3 nM | |

| Human β2-Adrenoceptor | 3.7 nM | |

| Functional Agonist Potency | Human β2-Adrenoceptor (cAMP stimulation) | EC50 = 0.29 nM |

| Functional Antagonist Potency | Guinea Pig Trachea (vs. Carbachol) | EC50 = 50.2 nM |

| Functional Agonist Potency | Guinea Pig Trachea (Relaxation) | EC50 = 24.6 nM |

| Combined MABA Effect | Guinea Pig Trachea (Relaxation) | EC50 = 11 nM |

| In Vivo Bronchoprotection | Guinea Pig (MA mechanism) | ED50 = 33.9 µg/ml |

| Guinea Pig (BA mechanism) | ED50 = 14.1 µg/ml |

| | Guinea Pig (MABA mechanism) | ED50 = 6.4 µg/ml |

Table 2: Clinical Efficacy of Batefenterol in Moderate COPD (14-Day Study) [7]

| Treatment Group | Trough FEV1 Change from Placebo (Day 14) | Onset of Action |

|---|---|---|

| Batefenterol 400 µg | +0.115 L (95% CI: 0.024, 0.205) | Faster than TIO + SAL |

| Batefenterol 1200 µg | +0.168 L (95% CI: 0.080, 0.255) | Faster than TIO + SAL |

| Tiotropium + Salmeterol | +0.103 L (95% CI: 0.026, 0.180) | - |

Table 3: Clinical Efficacy of Batefenterol in COPD (42-Day, Dose-Finding Study) [3]

| Treatment Group (Once Daily) | Change from Baseline Trough FEV1 vs Placebo (Day 42) |

|---|---|

| Batefenterol 37.5 µg | +182.2 mL |

| Batefenterol 75 µg | +199.2 mL |

| Batefenterol 150 µg | +211.2 mL |

| Batefenterol 300 µg | +226.2 mL |

| Batefenterol 600 µg | +244.8 mL |

Navafenterol (AZD8871)

This compound is another single-molecule MABA developed for the treatment of COPD.[8] Preclinical studies have characterized its dual action against various bronchoconstrictor agents.

Table 4: Preclinical Bronchoprotective Effects of this compound in Human Precision-Cut Lung Slices (hPCLS) [8]

| Contractile Agonist | This compound Effect | Mechanism Component Isolated |

|---|---|---|

| Histamine | Significantly attenuated bronchoconstriction | β2-AR agonism (effect reversed by propranolol) |

| Thromboxane A2 (U46619) | Attenuated bronchoconstriction | β2-AR agonism |

Experimental Protocols and Workflows

The characterization of MABA compounds involves a series of in vitro and in vivo experiments to determine their binding affinity, functional potency, selectivity, and efficacy.

In Vitro Characterization Workflow

The initial screening and characterization of novel MABA compounds typically follow a standardized in vitro workflow to establish the core pharmacological profile.

References

- 1. Dual-pharmacology muscarinic antagonist and β₂ agonist molecules for the treatment of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Randomized dose-finding study of batefenterol via dry powder inhaler in patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. publications.ersnet.org [publications.ersnet.org]

- 5. Pharmacologic characterization of GSK-961081 (TD-5959), a first-in-class inhaled bifunctional bronchodilator possessing muscarinic receptor antagonist and β2-adrenoceptor agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pharmacodynamics of GSK961081, a bi-functional molecule, in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Navafenterol, also known as AZD-8871, is a novel investigational long-acting dual-pharmacology molecule designed for the treatment of obstructive airways diseases such as Chronic Obstructive Pulmonary Disease (COPD). It functions as both a muscarinic receptor antagonist and a β2-adrenoceptor agonist (MABA) within a single chemical entity. This unique profile offers the potential for synergistic bronchodilation and a simplified treatment regimen compared to combination therapies. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, mechanism of action, and a summary of key preclinical and clinical findings. Detailed experimental protocols and quantitative data are presented to support further research and development efforts in the field of respiratory medicine.

Chemical Structure and Properties

This compound is a complex small molecule with the IUPAC name [4-[3-[5-[[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]benzotriazol-1-yl]propyl-methylamino]cyclohexyl] 2-hydroxy-2,2-dithiophen-2-ylacetate.[1][2] Its development has been discontinued for strategic reasons.[2]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | [4-[3-[5-[[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]benzotriazol-1-yl]propyl-methylamino]cyclohexyl] 2-hydroxy-2,2-dithiophen-2-ylacetate |

| CAS Number | 1435519-06-4[1][3] |

| Molecular Formula | C38H42N6O6S2[1][3] |

| Molecular Weight | 742.91 g/mol [3][4] |

| Synonyms | AZD-8871, AZD8871, LAS191351, LAS-191351[1][3][5] |

Physicochemical Properties

| Property | Predicted Value |

| logP | 3.9 |

| pKa (most acidic) | 7.9 (predicted) |

| pKa (most basic) | 9.5 (predicted) |

| Aqueous Solubility | Low (predicted) |

Mechanism of Action

This compound is a single molecule that exhibits dual pharmacology, acting as a potent and selective M3 muscarinic receptor antagonist and a β2-adrenoceptor agonist.[6] This dual action targets the two primary pathways involved in the regulation of airway smooth muscle tone.

-

M3 Muscarinic Receptor Antagonism: By blocking the action of acetylcholine on M3 receptors in the airways, this compound inhibits bronchoconstriction, leading to bronchodilation.

-

β2-Adrenoceptor Agonism: Activation of β2-adrenoceptors on airway smooth muscle cells stimulates the production of cyclic adenosine monophosphate (cAMP), which in turn leads to muscle relaxation and bronchodilation.

The combination of these two mechanisms in a single molecule is expected to produce a more pronounced and sustained bronchodilator effect compared to monotherapies.

Signaling Pathways

Preclinical and Clinical Data

This compound has undergone preclinical evaluation and several Phase I and II clinical trials to assess its efficacy, safety, and pharmacokinetic profile.

Receptor Binding and Functional Activity

The following table summarizes the in vitro potency of this compound at various human receptors.

| Receptor Target | Assay Type | Potency (pIC50 / pEC50) |

| Human M3 Receptor | Radioligand Binding | 9.5 (pIC50)[6] |

| Human M1 Receptor | Radioligand Binding | 9.9 (pIC50)[6] |

| Human M2 Receptor | Radioligand Binding | 9.9 (pIC50)[6] |

| Human M4 Receptor | Radioligand Binding | 10.4 (pIC50)[6] |

| Human M5 Receptor | Radioligand Binding | 8.8 (pIC50)[6] |

| Human β2-Adrenoceptor | Functional Assay | 9.5 (pEC50)[6] |

| Human β1-Adrenoceptor | Functional Assay | 9.0 (pEC50)[6] |

| Human β3-Adrenoceptor | Functional Assay | 8.7 (pEC50)[6] |

This compound demonstrates high potency for the human M3 receptor and β2-adrenoceptor. It also shows selectivity for the β2-adrenoceptor over β1 and β3 subtypes.[6]

Pharmacokinetics

Clinical studies in patients with mild asthma have shown that this compound has a rapid onset of action, with bronchodilation observed within 5 minutes post-dose. The bronchodilatory effect is sustained for 24 to 36 hours. Plasma concentrations of this compound increase in a dose-proportional manner, reaching a peak approximately 1 hour after inhalation. The terminal elimination half-life has been reported to be between 15.96 and 23.10 hours.

Clinical Efficacy

Phase I and II clinical trials have demonstrated the efficacy of this compound in improving lung function in patients with COPD.

| Clinical Trial | Patient Population | Key Findings |

| NCT02573155 | Moderate to severe COPD | Single doses of 400 µg and 1800 µg showed statistically significant improvements in trough FEV1 compared to placebo. The 1800 µg dose was also superior to indacaterol and tiotropium.[5] |

| NCT03645434 | Moderate to severe COPD | After 14 days of once-daily treatment with 600 µg, this compound significantly improved trough FEV1 compared to placebo and showed comparable efficacy to a fixed-dose combination of umeclidinium/vilanterol. |

Experimental Protocols

In Vitro Bronchoprotective Effect in Human Precision-Cut Lung Slices (hPCLS)

This protocol is based on the methodology described by J. Thach et al. (2023).

-

Tissue Preparation: Human lung tissue is obtained from donors and precision-cut into 250 µm thick slices.

-

Culture: The hPCLS are cultured in a serum-free medium and incubated overnight.

-

Treatment: Slices are pre-treated with varying concentrations of this compound (e.g., 3-300 nM) for 30 minutes.

-

Bronchoconstriction Induction: Bronchoconstriction is induced by adding a contractile agonist such as histamine or the thromboxane A2 analog U46619.

-

Imaging and Analysis: The airway area is continuously monitored and imaged using microscopy. The percentage of airway closure is calculated to determine the bronchoprotective effect of this compound.

-

Receptor Specificity: To confirm the mechanism of action, experiments are repeated in the presence of a β2-adrenoceptor antagonist (e.g., propranolol) to assess the contribution of β2-agonism to the observed effects.

References

- 1. medkoo.com [medkoo.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. This compound, a new drug for the treatment of chronic obstructive airway disease [manu41.magtech.com.cn]

- 6. The novel bronchodilator this compound: a phase 2a, multicentre, randomised, double-blind, placebo-controlled crossover trial in COPD - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Navafenterol (AZD8871, formerly LAS191351) is an investigational, inhaled, single-molecule, dual-pharmacology bronchodilator combining a long-acting muscarinic antagonist (LAMA) and a long-acting β2-adrenergic agonist (LABA) in a single entity.[1][2] This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its preclinical pharmacology, clinical trial progression, and key experimental methodologies. Quantitative data from pivotal studies are summarized in structured tables for comparative analysis, and key mechanistic and workflow diagrams are presented using Graphviz to facilitate a deeper understanding of this novel therapeutic agent for chronic obstructive pulmonary disease (COPD).

Introduction: The Rationale for a MABA in COPD

Chronic obstructive pulmonary disease (COPD) is a progressive respiratory disease characterized by persistent airflow limitation.[3] The cornerstone of pharmacological management for COPD involves the use of inhaled bronchodilators, primarily long-acting muscarinic antagonists (LAMAs) and long-acting β2-adrenergic agonists (LABAs).[4] While both classes of drugs are effective as monotherapies, their combination has been shown to provide superior bronchodilation and clinical benefits due to their complementary mechanisms of action.[4] This led to the development of fixed-dose combinations (FDCs) of LAMAs and LABAs.

The development of single-molecule muscarinic antagonist and β2-agonist (MABA) compounds, such as this compound, represents a further evolution in COPD therapy.[4] The theoretical advantages of a MABA include the delivery of a fixed and uniform ratio of both pharmacologies to the lungs, a single pharmacokinetic profile, and potentially simplified clinical development compared to two-component FDCs.[4][5]

Discovery and Preclinical Development

This compound was initially developed by Almirall S.A. under the code LAS191351 and was later acquired by AstraZeneca and renamed AZD8871.[6] The discovery program aimed to identify a single chemical entity with potent and balanced dual activity at both muscarinic M3 receptors and β2-adrenergic receptors.

In Vitro Pharmacology

Preclinical in vitro studies were crucial in characterizing the pharmacological profile of this compound. These studies typically involve radioligand binding assays to determine the affinity of the compound for the target receptors and functional assays to assess its potency and efficacy.

Experimental Protocol: Receptor Binding Affinity Assays

-

Objective: To determine the binding affinity (Ki) of this compound for human muscarinic M3 and β2-adrenergic receptors.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cells recombinantly expressing either the human M3 or β2-adrenergic receptor.

-

Radioligand: A specific radiolabeled ligand (e.g., [3H]-N-methylscopolamine for M3 receptors, [3H]-CGP-12177 for β2-adrenergic receptors) is used to label the target receptors.

-

Competition Binding: The ability of increasing concentrations of this compound to displace the radioligand from the receptor is measured.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Experimental Protocol: Functional Cellular Assays

-

Objective: To determine the functional potency (EC50) and efficacy of this compound at the β2-adrenergic receptor and its antagonist potency (IC50) at the muscarinic M3 receptor.

-

Methodology (β2-Agonism):

-

Cell Line: A cell line expressing the human β2-adrenergic receptor and a reporter system (e.g., cAMP response element-luciferase) is used.

-

Stimulation: Cells are stimulated with increasing concentrations of this compound.

-

Measurement: The production of the second messenger, cyclic AMP (cAMP), or the reporter gene expression is measured.

-

Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC50) is calculated.

-

-

Methodology (M3-Antagonism):

-

Cell Line: A cell line expressing the human M3 receptor is used.

-

Agonist Challenge: Cells are pre-incubated with increasing concentrations of this compound before being challenged with a fixed concentration of a muscarinic agonist (e.g., carbachol).

-

Measurement: The inhibition of the agonist-induced response (e.g., calcium mobilization) is measured.

-

Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced response (IC50) is determined.

-

In Vivo Pharmacology

Following in vitro characterization, the bronchoprotective effects of this compound were evaluated in animal models.

Experimental Protocol: In Vivo Bronchoprotection in Animal Models

-

Objective: To assess the ability of inhaled this compound to protect against agonist-induced bronchoconstriction in animal models (e.g., guinea pigs, dogs).

-

Methodology:

-

Animal Model: Anesthetized and ventilated guinea pigs or dogs are commonly used.

-

Bronchoconstrictor Challenge: A bronchoconstricting agent (e.g., acetylcholine, histamine) is administered intravenously or by inhalation to induce an increase in airway resistance.

-

Drug Administration: this compound is administered via inhalation prior to the bronchoconstrictor challenge.

-

Measurement: Changes in lung function parameters, such as airway resistance and dynamic lung compliance, are measured.

-

Data Analysis: The dose of this compound required to inhibit the bronchoconstrictor response by 50% (ED50) is determined.

-

Clinical Development

The clinical development program for this compound has encompassed Phase I and Phase II studies to evaluate its safety, tolerability, pharmacokinetics, and efficacy in healthy volunteers and patients with COPD.

Phase I Clinical Trials

Phase I studies were designed to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound.

Table 1: Summary of Key Phase I Clinical Trial Data for this compound

| Study Identifier | Population | Dose(s) | Key Findings |

| NCT02814656 | Healthy Male Volunteers (non-Japanese) | 300 µg, 600 µg, 900 µg (multiple ascending doses) | Good safety and tolerability at steady state.[5] |

| NCT03159442 | Healthy Male Volunteers (Japanese) | 300 µg, 600 µg, 900 µg (multiple ascending doses) | Good safety and tolerability at steady state.[5] |

| NCT02573155 | Moderate to Severe COPD Patients | 400 µg, 1800 µg (single doses) | Sustained bronchodilation over 24 hours; well-tolerated.[7] |

| - | Mild Asthma Patients | 50 µg, 200 µg, 400 µg, 900 µg, 1800 µg, 2100 µg (single ascending doses) | Rapid onset of action; sustained bronchodilation up to 36 hours; well-tolerated.[8] |

Phase II Clinical Trials

Phase II studies aimed to evaluate the efficacy and safety of this compound in patients with moderate to severe COPD.

Table 2: Summary of Key Phase IIa Clinical Trial Data for this compound

| Study Identifier | Population | Treatment Arms | Primary Endpoint | Key Efficacy Results |

| NCT02971293 | Moderate to Severe COPD | This compound (100 µg, 600 µg), Placebo | Change from baseline in trough FEV1 on Day 15 | Dose-dependent, clinically meaningful improvements in bronchodilation over 24 hours compared to placebo.[9] |

| NCT03645434 | Moderate to Severe COPD | This compound (600 µg), Umeclidinium/Vilanterol (UMEC/VI; 62.5 µg/25 µg), Placebo | Change from baseline in trough FEV1 on Day 15 | Significant improvement in trough FEV1 vs. placebo (LS mean difference: 0.202 L; p<0.0001). No significant difference between this compound and UMEC/VI.[9][10] |

Experimental Protocol: Phase IIa Clinical Trial in COPD (NCT03645434)

-

Objective: To evaluate the efficacy, pharmacokinetics, and safety of this compound compared with placebo and an active comparator in patients with moderate-to-severe COPD.[9]

-

Study Design: A randomized, multicenter, double-blind, double-dummy, three-way complete crossover study.[9]

-

Inclusion Criteria: Patients with a diagnosis of moderate-to-severe COPD, post-bronchodilator FEV1/FVC < 0.70, and post-bronchodilator FEV1 ≥ 30% and < 80% of predicted normal.

-

Treatment:

-

This compound 600 µg once daily via inhalation.

-

Umeclidinium/vilanterol (UMEC/VI) 62.5 µg/25 µg once daily.

-

Placebo.

-

-

Primary Outcome Measure: Change from baseline in trough forced expiratory volume in 1 second (FEV1) on Day 15.[9]

-

Secondary Outcome Measures:

-

Change from baseline in peak FEV1.

-

Change from baseline in Breathlessness, Cough and Sputum Scale (BCSS).

-

Change from baseline in COPD Assessment Tool (CAT).

-

Adverse events.

-

Pharmacokinetics.

-

-

Methodology for FEV1 Measurement: Spirometry was performed at pre-dose and at various time points post-dose on Day 1 and Day 15. Trough FEV1 was defined as the mean of the 23.25-hour and 23.75-hour post-dose readings on Day 14.

Mechanism of Action and Signaling Pathways

This compound exerts its bronchodilatory effect through two distinct signaling pathways:

-

Muscarinic M3 Receptor Antagonism: In the airways, acetylcholine released from parasympathetic nerves binds to M3 muscarinic receptors on airway smooth muscle cells, leading to bronchoconstriction. This compound competitively antagonizes the binding of acetylcholine to M3 receptors, thereby inhibiting this bronchoconstrictor tone.

-

β2-Adrenergic Receptor Agonism: this compound stimulates β2-adrenergic receptors on airway smooth muscle cells. This activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.

Caption: Dual signaling pathways of this compound.

Development Workflow

The development of this compound followed a structured workflow from initial discovery to clinical evaluation.

Caption: this compound development workflow.

Conclusion and Future Directions

This compound has demonstrated promising results in its clinical development program to date, showing significant improvements in lung function and a favorable safety profile in patients with moderate to severe COPD.[3][9] Its efficacy appears comparable to an established LAMA/LABA fixed-dose combination.[9] The single-molecule MABA approach offers a potential simplification of treatment for COPD. Further investigation in larger and longer-term Phase III clinical trials will be necessary to fully establish the clinical efficacy, safety, and place in therapy for this compound. As of early 2023, the clinical development for this compound for COPD was discontinued for strategic reasons.[11] However, the data generated from its comprehensive development program provide valuable insights into the potential of the MABA class of bronchodilators.

References

- 1. The Bronchoprotective Effects of Dual Pharmacology, Muscarinic Receptor Antagonist and β2 Adrenergic Receptor Agonist this compound in Human Small Airways [mdpi.com]

- 2. This compound, a new drug for the treatment of chronic obstructive airway disease [manu41.magtech.com.cn]

- 3. This compound for chronic obstructive pulmonary disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. publications.ersnet.org [publications.ersnet.org]

- 5. This compound (AZD8871) in healthy volunteers: safety, tolerability and pharmacokinetics of multiple ascending doses of this novel inhaled, long-acting, dual-pharmacology bronchodilator, in two phase I, randomised, single-blind, placebo-controlled studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound (AZD8871) in patients with mild asthma: a randomised placebo-controlled phase I study evaluating the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending doses of this novel inhaled long-acting dual-pharmacology bronchodilator - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The novel bronchodilator this compound: a phase 2a, multicentre, randomised, double-blind, placebo-controlled crossover trial in COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 10. publications.ersnet.org [publications.ersnet.org]

- 11. This compound - AstraZeneca - AdisInsight [adisinsight.springer.com]

For Researchers, Scientists, and Drug Development Professionals

Navafenterol (also known as AZD8871) is a novel inhaled long-acting dual-pharmacology molecule engineered as a muscarinic antagonist and β2-adrenergic agonist (MABA).[1][2][3][4] This unique profile allows it to act as a bronchodilator through two distinct mechanisms of action, making it a promising therapeutic candidate for chronic obstructive pulmonary disease (COPD).[1][2] Preclinical and clinical studies have demonstrated its potential for sustained bronchodilation and a favorable safety profile.[5][6][7] This technical guide provides an in-depth analysis of this compound's receptor binding affinity, the experimental protocols used for its characterization, and its downstream signaling pathways.

Core Receptor Binding Affinity

This compound exhibits high-affinity binding to both human muscarinic M3 receptors and β2-adrenergic receptors. Its dual activity is characterized by potent antagonism of the M3 receptor and potent agonism of the β2-adrenoceptor.[8]

Quantitative Binding Affinity Data

The following tables summarize the in vitro binding and functional potency data for this compound at various human receptors.

Table 1: Muscarinic Receptor Antagonist Activity of this compound [8]

| Receptor Subtype | pIC50 |

| M1 | 9.9 |

| M2 | 9.9 |

| M3 | 9.5 |

| M4 | 10.4 |

| M5 | 8.8 |

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50).

Table 2: β-Adrenergic Receptor Agonist Activity of this compound [8]

| Receptor Subtype | pEC50 | Selectivity (fold) vs. β2 |

| β1 | 9.0 | 3 |

| β2 | 9.5 | - |

| β3 | 8.7 | 6 |

pEC50 is the negative logarithm of the half maximal effective concentration (EC50).

Table 3: Kinetic Selectivity of this compound for Muscarinic Receptors [8]

| Receptor Subtype | Half-life (t½) |

| M2 | 0.46 hours |

| M3 | 4.97 hours |

Table 4: Functional Activity of this compound in Isolated Guinea Pig Trachea [8]

| Assay | Parameter | Value |

| Electrically Stimulated | pIC50 | 8.6 |

| Spontaneous Tone | pEC50 | 8.8 |

Table 5: Histamine H1 Receptor Affinity of this compound [9]

| Receptor | Parameter | Value (nM) | pIC50 |

| H1 | IC50 | 85 | 7.1 |

Experimental Protocols

The following sections detail the methodologies employed to determine the binding affinity and functional activity of this compound.

Radioligand Binding Assays for Muscarinic and β-Adrenergic Receptors

These assays are fundamental for determining the affinity of a compound for its receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for muscarinic and β-adrenergic receptors.

Materials:

-

Chinese Hamster Ovary (CHO) cell membranes expressing recombinant human M1-M5 and β1-β3 receptors.

-

Radioligands: e.g., [3H]-N-methylscopolamine for muscarinic receptors and [3H]-CGP12177 for β-adrenergic receptors.

-

This compound (test compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Incubation: In a multi-well plate, cell membranes are incubated with a fixed concentration of the appropriate radioligand and varying concentrations of this compound.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium. Incubation times and temperatures are specific to the receptor being studied.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.

-

Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value is determined from these curves, and the Ki is calculated using the Cheng-Prusoff equation.

Functional Assays in Isolated Tissues

Functional assays assess the physiological response to a drug, providing a measure of its efficacy.

Objective: To determine the functional potency (pIC50 for antagonism and pEC50 for agonism) of this compound.

Materials:

-

Guinea pig tracheas.

-

Krebs-Henseleit solution.

-

Organ baths with isometric force transducers.

-

Electrical field stimulation (EFS) equipment.

-

This compound.

Protocol for Antagonist Activity (pIC50):

-

Tissue Preparation: Guinea pig tracheal rings are dissected and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2/5% CO2.

-

Equilibration: The tissues are allowed to equilibrate under a resting tension.

-

Contraction: Submaximal contractions are induced by EFS.

-

Drug Addition: Increasing concentrations of this compound are added cumulatively to the organ baths, and the inhibition of the EFS-induced contraction is measured.

-

Data Analysis: Concentration-response curves are plotted, and the pIC50 is calculated.

Protocol for Agonist Activity (pEC50):

-

Tissue Preparation and Equilibration: As described above.

-

Spontaneous Tone: The relaxant effect of this compound is measured on tissues with spontaneous tone.

-

Drug Addition: Cumulative concentrations of this compound are added to the organ baths.

-

Measurement: The relaxation of the tracheal smooth muscle is measured.

-

Data Analysis: Concentration-response curves are constructed to determine the pEC50.

Signaling Pathways

This compound's dual mechanism of action involves the modulation of two key signaling pathways in airway smooth muscle cells.

β2-Adrenergic Receptor Agonism

As a β2-agonist, this compound stimulates the Gs alpha subunit of the G-protein coupled β2-adrenergic receptor. This activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates several downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.

M3 Muscarinic Receptor Antagonism

As a muscarinic antagonist, this compound competitively blocks the binding of acetylcholine (ACh) to M3 muscarinic receptors on airway smooth muscle. These receptors are coupled to the Gq alpha subunit. Inhibition of this pathway prevents the activation of phospholipase C (PLC), thereby blocking the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to a decrease in intracellular calcium levels, preventing smooth muscle contraction and promoting bronchodilation.

References

- 1. mdpi.com [mdpi.com]

- 2. The novel bronchodilator this compound: a phase 2a, multicentre, randomised, double-blind, placebo-controlled crossover trial in COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 8. Pharmacological Profile of AZD8871 (LAS191351), a Novel Inhaled Dual M3 Receptor Antagonist/ β 2-Adrenoceptor Agonist Molecule with Long-Lasting Effects and Favorable Safety Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound (AZD8871) in patients with COPD: a randomized, double-blind, phase I study evaluating safety and pharmacodynamics of single doses of this novel, inhaled, long-acting, dual-pharmacology bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of AZD8871: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological profile of AZD8871 (also known as navafenterol), a novel inhaled dual-pharmacology molecule with M3 muscarinic receptor antagonist and β2-adrenoceptor agonist (MABA) activities.[1][2] Developed for the treatment of chronic obstructive pulmonary disease (COPD), AZD8871's unique profile offers the potential for enhanced bronchodilation through a single compound.[2][3][4]

This document summarizes key quantitative data from preclinical studies, details the methodologies for pivotal in vitro experiments, and illustrates the underlying signaling pathways and experimental workflows.

Data Presentation

The in vitro characteristics of AZD8871 have been quantified through a series of binding and functional assays. The data below is compiled from key preclinical publications.[3]

Table 1: Muscarinic Receptor Binding Profile

| Receptor Subtype | Assay Type | Parameter | Value |

| Human M3 | Radioligand Binding | pIC50 | 9.5[3] |

| Human M3 | Kinetic Binding | Half-life (t½) | 4.97 hours[3] |

| Human M2 | Kinetic Binding | Half-life (t½) | 0.46 hours[3] |

Table 2: β-Adrenoceptor Selectivity Profile

| Receptor Subtype | Selectivity vs. β2 |

| β1-adrenoceptor | 3-fold[3] |

| β3-adrenoceptor | 6-fold[3] |

Table 3: Functional Activity in Isolated Tissues

| Tissue Preparation | Assay Condition | Parameter | Value |

| Guinea Pig Trachea | Electrically Stimulated | pIC50 (Antimuscarinic activity) | 8.6[3] |

| Guinea Pig Trachea | Spontaneous Tone | pEC50 (β2-agonist activity) | 8.8[3] |

| Human Bronchi | Propranolol Blockade | Relaxation Recovery (at 8h) | 5.3%[3] |

Signaling Pathways and Experimental Workflows

Dual-Action Signaling Pathway

AZD8871 exerts its therapeutic effect by simultaneously targeting two distinct G-protein coupled receptors (GPCRs) on airway smooth muscle cells. As an antagonist, it blocks acetylcholine-induced bronchoconstriction via the M3 receptor. As an agonist, it promotes bronchodilation by stimulating the β2-adrenoceptor.

References

- 1. This compound (AZD8871) in healthy volunteers: safety, tolerability and pharmacokinetics of multiple ascending doses of this novel inhaled, long-acting, dual-pharmacology bronchodilator, in two phase I, randomised, single-blind, placebo-controlled studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. Pharmacological Profile of AZD8871 (LAS191351), a Novel Inhaled Dual M3 Receptor Antagonist/ β 2-Adrenoceptor Agonist Molecule with Long-Lasting Effects and Favorable Safety Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Navafenterol (AZD8871) is an investigational, inhaled, long-acting dual-pharmacology bronchodilator, functioning as both a muscarinic antagonist and a β2-agonist (MABA) in a single molecule.[1][2][3] Developed for the treatment of chronic obstructive pulmonary disease (COPD), including the chronic bronchitis phenotype, this compound has demonstrated significant improvements in lung function and symptoms in clinical trials.[1][3] Its dual mechanism of action offers a novel therapeutic approach, potentially providing efficacy comparable or superior to combination therapies of long-acting muscarinic antagonists (LAMAs) and long-acting β2-agonists (LABAs) with a simplified dosing regimen.[2][4] This technical guide provides an in-depth overview of the current research on this compound, focusing on its pharmacological properties, clinical efficacy, safety profile, and the experimental methodologies used in its evaluation.

Core Pharmacology and Mechanism of Action

This compound is designed to address bronchoconstriction in chronic bronchitis through two distinct and complementary signaling pathways:

-

Muscarinic Receptor Antagonism: this compound exhibits potent antagonist activity at the M3 muscarinic receptor, which is the primary mediator of acetylcholine-induced bronchoconstriction in the airways.[2][5] By blocking this receptor, this compound inhibits parasympathetic nerve-mediated smooth muscle contraction, leading to bronchodilation.

-

β2-Adrenergic Receptor Agonism: Concurrently, this compound acts as a potent agonist at the β2-adrenergic receptor.[2][5] Activation of this receptor on airway smooth muscle cells stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, activates protein kinase A, which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.[2][3]

The combination of these two mechanisms in a single molecule is intended to provide synergistic or additive bronchodilator effects.[4]

Signaling Pathway of this compound

Quantitative Data Summary

The following tables summarize the key quantitative data from clinical trials of this compound in patients with moderate-to-severe COPD.

Table 1: Efficacy Data - Change in Forced Expiratory Volume in 1 second (FEV1)

| Study Identifier | Treatment Group | N | Primary Endpoint | Change from Baseline (Liters) | 95% CI | p-value vs. Placebo |

| Phase 2a (NCT03645434) [3] | This compound 600 µg | 73 | Trough FEV1 at Day 15 | 0.202 (LS Mean Difference) | - | <0.0001 |

| Umeclidinium/Vilanterol (UMEC/VI) 62.5/25 µg | 73 | Trough FEV1 at Day 15 | 0.248 (LS Mean Difference) | - | <0.0001 | |

| This compound 600 µg | 73 | Peak FEV1 at Day 14 | 0.388 (LS Mean Difference) | 0.329 - 0.447 | <0.0001 | |

| UMEC/VI 62.5/25 µg | 73 | Peak FEV1 at Day 14 | 0.326 (LS Mean Difference) | 0.226 - 0.385 | <0.0001 | |

| Phase 1 (NCT02573155) [6] | This compound 400 µg | 38 | Trough FEV1 on Day 2 | 0.111 (LS Mean) | 0.059 - 0.163 | <0.0001 |

| This compound 1800 µg | 38 | Trough FEV1 on Day 2 | 0.210 (LS Mean) | 0.156 - 0.264 | <0.0001 |

LS Mean Difference: Least Squares Mean Difference

Table 2: Symptom Improvement Data (Phase 2a - NCT03645434)[3]

| Treatment Group | N | Symptom Score | Result | p-value vs. Placebo |

| This compound 600 µg | 73 | COPD Assessment Test (CAT) | Significantly greater improvement | <0.005 |

| Breathlessness, Cough, and Sputum Scale (BCSS) | Significantly greater improvement | <0.005 | ||

| UMEC/VI 62.5/25 µg | 73 | COPD Assessment Test (CAT) | Significantly greater improvement | <0.005 |

| Breathlessness, Cough, and Sputum Scale (BCSS) | Significantly greater improvement | <0.005 |

Table 3: Pharmacokinetic Parameters in Healthy Volunteers (Phase 1)[7]

| Dose | N | Cmax (pg/mL) | Tmax (hr, median) | AUC (pg·h/mL) |

| Study A (Non-Japanese) | ||||

| 300 µg | 6 | 13.9 | 1.52 | 163 |

| 600 µg | 6 | 32.8 | 1.01 | 373 |

| 900 µg | 6 | 45.9 | 1.51 | 549 |

| Study B (Japanese) | ||||

| 300 µg | 6 | 14.8 | 1.26 | 185 |

| 600 µg | 6 | 28.5 | 1.51 | 358 |

| 900 µg | 6 | 50.1 | 1.51 | 632 |

Cmax: Maximum plasma concentration; Tmax: Time to maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Table 4: Safety and Tolerability - Treatment-Emergent Adverse Events (TEAEs)

| Study | Treatment Group | N | Most Frequent TEAEs |

| Phase 2a (COPD) [3] | This compound 600 µg | 73 | Safety profiles were similar across treatment groups. No serious adverse events were reported in the this compound treatment period. |

| Phase 1 (Healthy Volunteers) [7] | This compound (300-900 µg) | 12 (each study) | Study A: Vessel puncture-site bruise. Study B: Diarrhea. No dose-response relationship was observed. |

| Phase 1 (COPD) [6] | This compound 400 µg | 38 | Frequency of TEAEs was 52.9% (vs. 34.4-37.5% for placebo/comparators). |

| This compound 1800 µg | 38 | Frequency of TEAEs was 22.6% (vs. 34.4-37.5% for placebo/comparators). |

Experimental Protocols

Preclinical Evaluation: Precision-Cut Human Lung Slices (hPCLS)

This ex vivo model was utilized to assess the bronchoprotective effects of this compound in human airway tissue.[5]

Objective: To functionally characterize the β2-adrenergic agonism of this compound.

Methodology:

-

Tissue Preparation: Precision-cut lung slices were prepared from human donor lungs.[5]

-

Reagents: this compound was reconstituted in DMSO to a stock concentration of 10 mM and stored at -20 °C.[5]

-

Experimental Procedure:

-

Lung slices were pre-treated with varying concentrations of this compound (3–300 nM) or a vehicle control.[5]

-

To induce bronchoconstriction, slices were exposed to incremental concentrations of non-muscarinic contractile agonists such as histamine (10⁻¹⁰ M to 10⁻⁴ M) or the thromboxane A2 analog U46619 (10⁻¹⁰ M to 10⁻⁵ M).[5]

-

To isolate the β2AR-mediated effects, experiments were repeated in the presence of the β2AR antagonist, propranolol.[5]

-

-

Data Analysis: Changes in airway area were measured to quantify bronchoconstriction. Concentration-response curves were generated, and statistical analysis was performed using one-way ANOVA and Dunnett's test for multigroup comparisons or an unpaired, two-tailed Student's t-test for two-group comparisons.[5]

Experimental Workflow: hPCLS Bronchoprotection Assay

Clinical Trial: Phase 2a, Randomized, Crossover Study (NCT03645434)

This study evaluated the efficacy, pharmacokinetics, and safety of this compound in patients with moderate-to-severe COPD.[2][3]

Objective: To compare the efficacy of once-daily inhaled this compound 600 µg with placebo and an active comparator (umeclidinium/vilanterol).[2]

Study Design:

-

A multicenter, randomized, double-blind, double-dummy, three-way complete crossover study.[2]

-

Participants: 73 individuals aged 40-85 years with a diagnosis of moderate-to-severe COPD.[2]

-

Treatments:

-

This compound 600 µg, once daily via inhalation.

-

Placebo, once daily via inhalation.

-

Umeclidinium/vilanterol (UMEC/VI) 62.5 µg/25 µg, once daily via inhalation.[2]

-

-

Study Periods: Three 14-day treatment periods separated by washout periods.[2]

-

Primary Endpoint: Change from baseline in trough FEV1 on day 15.[2]

-

Secondary Endpoints: Change from baseline in peak FEV1, change in Breathlessness, Cough and Sputum Scale (BCSS) and COPD Assessment Tool (CAT) scores, adverse events, and pharmacokinetics.[2]

-

Statistical Analysis: A mixed model was used for the analysis of FEV1 endpoints, with fixed effects for treatment, sequence, and period, and the participant fitted as a random effect.[8]

Logical Flow of Phase 2a Clinical Trial

Conclusion and Future Directions

This compound has demonstrated promising results as a once-daily inhaled MABA for the treatment of COPD, including chronic bronchitis. The available data from preclinical and clinical studies indicate that it is a well-tolerated and effective bronchodilator, with a rapid onset of action and sustained effects on lung function and symptoms.[2][6] The dual-pharmacology approach offers a simplified and potentially more effective treatment option compared to single-agent bronchodilators and is comparable to dual-combination therapy.[3][4]

Further research, including larger and longer-term clinical trials, is warranted to fully establish the long-term efficacy and safety profile of this compound in the management of chronic bronchitis and to explore its potential as a platform for future triple-combination therapies.[2][4]

References

- 1. This compound, a new drug for the treatment of chronic obstructive airway disease [manu41.magtech.com.cn]

- 2. The novel bronchodilator this compound: a phase 2a, multicentre, randomised, double-blind, placebo-controlled crossover trial in COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. This compound for chronic obstructive pulmonary disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. publications.ersnet.org [publications.ersnet.org]

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Navafenterol, a novel dual-pharmacology muscarinic antagonist and β2-agonist (MABA). The information compiled herein is intended to guide researchers in the replication and further investigation of this promising therapeutic agent for chronic obstructive pulmonary disease (COPD).

Introduction

This compound (AZD8871) is an inhaled, long-acting bronchodilator that combines two distinct pharmacological activities in a single molecule: antagonism of the M3 muscarinic receptor and agonism of the β2-adrenergic receptor. This dual mechanism of action leads to synergistic bronchodilation, offering a potential therapeutic advantage over single-agent therapies. The synthesis of this complex molecule involves a multi-step pathway, requiring careful control of reaction conditions to achieve the desired stereochemistry and purity.

This compound Synthesis Pathway

The synthesis of this compound can be conceptually divided into the preparation of three key fragments, followed by their convergent assembly. The core structural components are a substituted benzotriazole linker, a chiral amino alcohol derived from a quinolinone, and a bulky ester moiety.

A plausible synthetic approach, based on analogous structures in the scientific literature, would involve the following key transformations:

-

Synthesis of the Benzotriazole Linker: Preparation of a suitably functionalized benzotriazole derivative, likely involving diazotization of an ortho-phenylenediamine precursor followed by cyclization. The linker would also incorporate a reactive group for subsequent coupling reactions.

-

Synthesis of the Chiral Amino Alcohol: This fragment, containing the quinolinone core, is crucial for the β2-agonist activity and requires a stereoselective synthesis to obtain the desired (R,R)-enantiomer. This could be achieved through asymmetric reduction of a corresponding ketone or by using a chiral starting material.

-

Synthesis of the Ester Moiety: Preparation of the di-2-thienylglycolic acid ester of a functionalized cyclohexanol derivative.

-

Convergent Assembly: The final steps would involve the sequential coupling of these three fragments to construct the complete this compound molecule. This would likely involve nucleophilic substitution and amide bond formation reactions.

Starting Materials and Reagents

A comprehensive list of potential starting materials and reagents required for the synthesis of this compound is provided below. The selection of these materials is based on the known structure of this compound and common synthetic methodologies for analogous compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis | Potential Supplier(s) |

| Substituted o-phenylenediamine | C₆H₈N₂ | 108.14 | Benzotriazole precursor | Sigma-Aldrich, TCI |

| Sodium Nitrite | NaNO₂ | 69.00 | Diazotizing agent | Fisher Scientific, VWR |

| (R)-8-hydroxy-5-(2-oxoethyl)-1,2-dihydroquinolin-2-one | C₁₁H₉NO₃ | 203.19 | Chiral amino alcohol precursor | Custom synthesis |

| Stereoselective reducing agent (e.g., (R)-CBS catalyst) | Varies | Varies | Asymmetric reduction | Strem Chemicals, Alfa Aesar |

| Di-2-thienylglycolic acid | C₁₀H₈O₃S₂ | 240.30 | Ester moiety precursor | Combi-Blocks, Enamine |

| trans-4-(methylamino)cyclohexanol | C₇H₁₅NO | 129.20 | Cyclohexyl fragment | Acros Organics, Oakwood Chemical |

| Coupling agents (e.g., HATU, HOBt) | Varies | Varies | Amide bond formation | Chem-Impex, GL Biochem |

| Various solvents and inorganic reagents | - | - | Reaction media and catalysts | Standard chemical suppliers |

Experimental Protocols

While the precise, step-by-step experimental protocol for the industrial synthesis of this compound is proprietary, the following represents a generalized, plausible laboratory-scale synthesis for key transformations based on established chemical principles for similar molecules.

Protocol 1: Synthesis of a Functionalized Benzotriazole Linker (Illustrative Example)

-

Diazotization and Cyclization: Dissolve the substituted o-phenylenediamine (1.0 eq) in a suitable acidic medium (e.g., aqueous HCl). Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the reaction mixture for 1 hour at this temperature. Allow the reaction to warm to room temperature and stir for an additional 2 hours. The resulting benzotriazole derivative can be isolated by filtration or extraction.

-

Functionalization: The synthesized benzotriazole can be further functionalized, for example, by N-alkylation with a suitable dihaloalkane to introduce a linker for coupling to the other fragments.